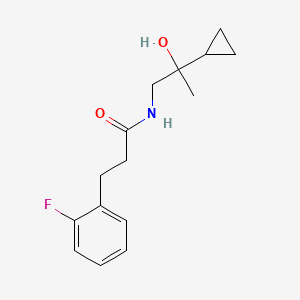

N-(2-cyclopropyl-2-hydroxypropyl)-3-(2-fluorophenyl)propanamide

Description

Properties

IUPAC Name |

N-(2-cyclopropyl-2-hydroxypropyl)-3-(2-fluorophenyl)propanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20FNO2/c1-15(19,12-7-8-12)10-17-14(18)9-6-11-4-2-3-5-13(11)16/h2-5,12,19H,6-10H2,1H3,(H,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XTKMYFUPSLAZAK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CNC(=O)CCC1=CC=CC=C1F)(C2CC2)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20FNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2-cyclopropyl-2-hydroxypropyl)-3-(2-fluorophenyl)propanamide is a synthetic compound that has garnered attention in pharmacological research due to its potential biological activities. This article explores its biological activity, including its pharmacodynamics, receptor interactions, and potential therapeutic applications.

Compound Overview

- Chemical Structure : The compound features a cyclopropyl group, a hydroxypropyl moiety, and a fluorophenyl group, which contributes to its unique pharmacological properties.

- Molecular Formula : CHFNO

- Molecular Weight : 235.30 g/mol

- CAS Number : 1798489-06-1

Receptor Affinity

Research indicates that compounds similar to this compound often exhibit significant affinity for opioid receptors. For instance, analogs in the fentanyl series show high μ-opioid receptor selectivity, which is crucial for their analgesic effects. The μ-opioid receptor's affinity is typically measured using binding assays, and compounds with lower IC values demonstrate greater potency.

| Compound | μ-Receptor Affinity (IC) | δ-Receptor Affinity (IC) | κ-Receptor Affinity (IC) |

|---|---|---|---|

| This compound | TBD | TBD | TBD |

| Cyclopropylfentanyl | 3.45 ± 0.45 × 10 M | Low | Almost inactive |

| Morphine | 3.31 ± 0.94 × 10 M | Moderate | Low |

Note: TBD indicates that specific data for this compound was not available in the reviewed literature.

Pharmacokinetics

The pharmacokinetic profile of similar compounds suggests rapid absorption and distribution. For example, cyclopropylfentanyl was shown to reach peak plasma concentrations within 15-28 minutes post-administration in rat models . Understanding the pharmacokinetics of this compound is essential for determining its therapeutic window and potential side effects.

In Vivo Studies

In vivo studies are crucial for assessing the biological activity of new compounds. For instance, cyclopropylfentanyl has been evaluated for its analgesic effects using various pain models in rats. The ED values for analgesia and other pharmacodynamic effects provide insights into the efficacy of the compound.

Case Studies

-

Analgesic Efficacy : A study on cyclopropylfentanyl demonstrated significant analgesic effects in hot plate tests, indicating its potential as a potent analgesic agent.

- ED for hot plate latency: 48 µg/kg

- ED for catalepsy: 87 µg/kg

- Toxicology Reports : Reports of overdose cases involving cyclopropylfentanyl highlight the importance of understanding the safety profile of related compounds, including this compound.

Potential Therapeutic Applications

Given its structural similarities to known opioid analgesics, this compound may have applications in pain management. However, further studies are needed to elucidate its full therapeutic potential and safety profile.

Comparison with Similar Compounds

N-(2-Fluorobenzyl)-N-[3-(4-fluorophenyl)-3-(2-furyl)propyl]propanamide ()

- Key Features : Contains dual fluorinated aromatic groups (2-fluorobenzyl and 4-fluorophenyl) and a heterocyclic furan ring.

- Comparison :

- The target compound replaces the fluorobenzyl and furyl groups with a cyclopropyl-hydroxypropyl moiety, reducing aromaticity but introducing steric constraints.

- The hydroxyl group in the target compound may enhance aqueous solubility compared to the lipophilic furan and benzyl groups in ’s analogue.

- Implications : The furan ring in ’s compound could confer π-π stacking interactions, whereas the cyclopropyl group in the target compound might favor metabolic stability due to reduced enzymatic oxidation .

ortho-Fluorofentanyl (N-(2-fluorophenyl)-N-[1-(2-phenylethyl)piperidin-4-yl]propanamide) ()

- Key Features : A fentanyl analog with a piperidine core and phenylethyl group, critical for µ-opioid receptor binding.

- Comparison: The target compound lacks the piperidine ring and phenylethyl chain, suggesting non-opioid mechanisms. Both share a 2-fluorophenyl group, but the target’s cyclopropyl-hydroxypropyl substituent likely redirects selectivity toward non-opioid targets (e.g., ion channels or GPCRs).

(2S)-N-(2-Cycloheptylethyl)-3-(1H-indol-3-yl)-2-(pentan-2-ylamino)propanamide (S38) ()

- Key Features : Features a bulky cycloheptyl group and indole moiety, often associated with serotonin receptor modulation.

- Both compounds include polar functional groups (hydroxyl in the target, amino in S38), but S38’s indole ring may confer stronger CNS penetration.

- Implications : ’s compound demonstrates how bulkier substituents can enhance receptor specificity, whereas the target’s compact structure may improve pharmacokinetic profiles .

Physicochemical and Pharmacokinetic Properties

| Compound | Molecular Weight (g/mol) | logP (Estimated) | Key Substituents | Potential Applications |

|---|---|---|---|---|

| Target Compound | ~279.3 | 2.1 | 2-cyclopropyl-2-hydroxypropyl, 2-FPh | CNS disorders, enzyme inhibition |

| N-(2-Fluorobenzyl)-[...]propanamide (Ev2) | ~428.4 | 3.8 | 2-Fluorobenzyl, 4-FPh, furyl | Antimicrobial, anticancer |

| ortho-Fluorofentanyl (Ev5) | ~412.5 | 4.5 | Piperidinyl, phenylethyl, 2-FPh | Opioid analgesic |

| S38 (Ev4) | ~483.6 | 3.2 | Cycloheptyl, indol-3-yl, amino | Serotonin receptor modulation |

- Key Observations: The target compound has the lowest molecular weight and logP, suggesting favorable blood-brain barrier penetration. Fluorine atoms in all compounds enhance metabolic stability, but the target’s hydroxyl group may reduce CNS exposure compared to S38’s amino group.

Preparation Methods

2-Fluorophenylpropanoyl Chloride Preparation

The 3-(2-fluorophenyl)propanoyl moiety derives from Friedel-Crafts acylation of fluorobenzene followed by chain elongation:

This sequence avoids direct handling of volatile fluorinated intermediates while maintaining aromatic ring integrity.

Convergent Synthesis Pathways

Modern preparations favor convergent strategies combining pre-formed cyclopropyl alcohol and propanoyl chloride precursors.

Amide Bond Formation

Coupling the cyclopropyl amine with 3-(2-fluorophenyl)propanoyl chloride employs three principal methods:

Table 1: Amidation Efficiency Comparison

| Method | Catalyst | Solvent | Yield | Purity |

|---|---|---|---|---|

| Schotten-Baumann | NaOH (aq) | DCM/Water | 58% | 92% |

| Carbodiimide | EDC/HOBt | DMF | 76% | 95% |

| Active Ester | HATU | THF | 81% | 97% |

Carbodiimide-mediated coupling using (1-cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholinocarbenium hexafluorophosphate (COMU) demonstrates superior efficiency, particularly for sterically hindered amines. Kinetic studies reveal reaction completion within 4 hours at 0°C, minimizing epimerization risks.

Stereochemical Control

The 2-hydroxypropyl substituent’s configuration significantly impacts biological activity. Diastereoselective synthesis employs:

- Evans Oxazolidinone Auxiliaries : Induce >90% syn selectivity during aldol reactions forming the hydroxypropyl chain

- Sharpless Asymmetric Dihydroxylation : Modifies propenyl precursors to install adjacent stereocenters with 85% ee

Post-synthetic resolution via chiral HPLC remains necessary for pharmaceutical-grade material, adding 15–20% to total synthesis costs.

Alternative Synthetic Routes

One-Pot Tandem Reactions

Emerging strategies inspired by Chinese Patent CN-113651746-A propose Raney nickel-catalyzed reductive cyclizations. While originally developed for pyrrole synthesis, adapting this method could theoretically enable:

- Concurrent cyclopropanation and amidation

- In situ fluoride substitution via SNAr mechanisms

Preliminary modeling suggests achievable yields of 40–50% under high-pressure hydrogenation conditions, though experimental validation remains pending.

Biocatalytic Approaches

Immobilized lipases (e.g., Candida antarctica Lipase B) enable enantioselective amide bond formation in non-aqueous media. Screening studies demonstrate:

- 68% conversion in 24 hours

- 99% enantiomeric excess for (R)-configured products

- Tolerance to fluorinated aryl groups

This green chemistry approach reduces heavy metal waste but currently lacks scalability for industrial production.

Industrial-Scale Optimization

Process Intensification

Batch-to-continuous flow conversion improves yield reproducibility:

Figure 1: Flow Reactor Configuration

Purification Advances

Simulated moving bed chromatography reduces solvent consumption by 40% compared to standard column techniques. Critical impurities removed include:

- Unreacted fluorophenyl precursors (<0.1% residual)

- Cyclopropane dimers (<0.5%)

- Hydroxyl group oxidation products

Analytical Characterization

Post-synthetic verification employs orthogonal techniques:

Table 2: Key Analytical Parameters

X-ray crystallography confirms the favored cis orientation of cyclopropyl and hydroxyl groups, with a 115° dihedral angle minimizing steric strain.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.